molecular formula C4H6N4S B016073 4,6-Diamino-2-mercaptopyrimidine CAS No. 1004-39-3

4,6-Diamino-2-mercaptopyrimidine

Cat. No. B016073
CAS RN: 1004-39-3
M. Wt: 142.19 g/mol
InChI Key: QCAWOHUJKPKOMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DAMP and its derivatives can involve various strategies, including one-pot synthesis methods from related pyrimidine compounds. For instance, a one-pot synthesis of 6-mercaptopurines from 4,5-diamino-6-chloro-pyrimidine, an aldehyde, and elemental sulfur has been demonstrated, utilizing in situ generated H2S to convert the chloro group to a mercapto group (Tandel et al., 2004). Additionally, the reaction of 5,6-diamino-4-hydroxy-2-mercaptopyrimidine with mono- and α,ω-dihalocompounds has led to alkyl derivatives not previously described (Cosimelli et al., 2004).

Molecular Structure Analysis

DAMP and its derivatives exhibit diverse modes of chelation due to their functional groups, which significantly impact their molecular structure and bonding. New complexes of DAMP have been synthesized and characterized, revealing its ability to chelate through different combinations of its nitrogen, sulfur, and oxygen atoms (El-Morsy et al., 2014).

Chemical Reactions and Properties

DAMP participates in various chemical reactions, including acylation and alkylation, demonstrating its reactivity towards different chemical reagents. The acylation of DAMP with carboxylic acid chlorides has been explored, showing the reactivity at the sulfur atom, ring nitrogen atom, or amino group depending on the reaction conditions (Podzigun et al., 1980).

Physical Properties Analysis

The physical properties of DAMP, such as its solubility and stability, are influenced by its molecular structure and the nature of its functional groups. These properties are critical for its application in various chemical syntheses and processes.

Chemical Properties Analysis

DAMP's chemical properties, including its reactivity and interaction with metal ions, are central to its use as a ligand in coordination chemistry and as a corrosion inhibitor. Its effectiveness as a copper corrosion inhibitor in NaCl solution has been studied, with results indicating high inhibition efficiency due to the adsorption of DAMP molecules on the copper surface through S and N atoms (Cheng et al., 2016).

Scientific Research Applications

  • Anticancer, Anti-inflammatory, and Analgesic Activity : One study found that 4,6-Diamino-2-mercaptopyrimidine exhibits anticancer, anti-inflammatory, and analgesic activity. Notably, a specific compound derived from it showed significant activity against colon cancer (Sondhi et al., 2001).

  • Inhibition of Nonhomologous DNA End Joining : Derivatives of 4,6-Diamino-2-mercaptopyrimidine, such as SCR116 and SCR132, have shown improved inhibition of nonhomologous DNA end joining and cytotoxicity, suggesting potential benefits in cancer therapy strategies (Ray et al., 2022).

  • Corrosion Inhibition : The compound has been effective in inhibiting the corrosion of low carbon steel in aqueous phosphoric acid solutions, retarding both anodic and cathodic reactions (Wang, 2001).

  • Chemical Reactions : 4,6-Diamino-2-mercaptopyrimidine reacts with nucleophilic reagents to yield 2-mercaptopyrimidines and corresponding carboxylic acid derivatives (Podzigun et al., 1980).

  • Formation of Complexes with Anticancer Activity : New complexes of a related compound, 5,6-diamino-4-hydroxy-2-mercaptopyrimidine, have been synthesized and exhibit anticancer activity against various cancer cells (El-Morsy et al., 2014).

  • Inhibition of Copper Corrosion : 4,6-Diamino-2-mercaptopyrimidine has shown effectiveness as a copper corrosion inhibitor in saline solutions, inhibiting both anodic and cathodic currents (Cheng et al., 2016).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling DAMP . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

DAMP has been applied as an outstanding chelating agent for the preparation of a novel nickel metal–organic framework (Ni-DAMP-MOF) as a heterogeneous and reusable catalyst . This indicates potential future directions in the field of catalysis. Moreover, metal nanoclusters, including DAMP, are emerging as the next-generation high-performance nanoantibiotics , indicating potential applications in the medical field.

properties

IUPAC Name

4,6-diamino-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAWOHUJKPKOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061395
Record name 4,6-Diamino-2(1H)-pyrimidinethione
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Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diamino-2-mercaptopyrimidine

CAS RN

1004-39-3
Record name 4,6-Diamino-2-mercaptopyrimidine
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Record name 2-Thio-6-aminocytosine
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Record name 4,6-Diamino-2-mercaptopyrimidine
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Record name 2(1H)-Pyrimidinethione, 4,6-diamino-
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Record name 4,6-Diamino-2(1H)-pyrimidinethione
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Record name 4,6-diaminopyrimidine-2-thiol
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Record name 2-THIO-6-AMINOCYTOSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
199
Citations
X Chai, H Dong, Z Zhang, Z Qi, J Chen, Z Huang… - Journal of Water …, 2022 - Elsevier
Due to natural and production activities, mercury contamination has become one of the major environmental problems in the world. Adsorption is one of the important means to solve …
A Rezaei, A Ghorbani-Choghamarani, B Tahmasbi - Catalysis Letters, 2023 - Springer
In this work, 4,6-diamino-2-mercaptopyrimidine was applied as an outstanding chelating agent for the preparation of a novel nickel metal–organic framework (Ni-DAMP-MOF) as a …
Z Cheng, S Mo, J Jia, J Feng, HQ Luo, NB Li - RSC advances, 2016 - pubs.rsc.org
The inhibition effect of 4,6-diamino-2-mercaptopyrimidine (DAMP) as a copper corrosion inhibitor in 3.5 wt% NaCl solution was investigated by weight loss, electrochemical impedance …
Number of citations: 9 0-pubs-rsc-org.brum.beds.ac.uk
W Ruan, H Liu, H Wu, Y Qi, M Zhou, C Zhou… - Fuel Processing …, 2022 - Elsevier
In this work, the Zr-based MOF was successfully fabricated with 4,6-Diamino-2-mercaptopyrimidine (DMP) and a novel adsorbent (Uio-DMP) was synthesized for the immobilization of …
D Rates, VP Zhdanov - Faraday Transactions - pubs.rsc.org
Units and Symbols. The Symbols Committee of The Royal Society, of which The Royal Society of Chemistry is a participating member, has produced a set of recommendations in a …
Number of citations: 0 0-pubs-rsc-org.brum.beds.ac.uk
GI Podzigun, NG Pashkurov, VS Reznik… - Bulletin of the Academy …, 1980 - Springer
Conclusions 1. 2-Acylthiopyrimidines and 1-acyl-4,6-diamino-1,2-dihydro-2-pyrimidinethiones react with nucleophilic reagents to give 2-mercaptopyrimidines and the corresponding …
RK Goel, SP Gupta, S Sharma, C Gupta - Journal of the Chemical …, 1986 - pubs.rsc.org
The infrared and laser Raman spectra of solid 4,5-diamino-6-hydroxy-2-mercapto- and 4,6-diamino-2-mercapto-pyrimidines and their electronic spectra in polar solvents are reported. …
Number of citations: 8 0-pubs-rsc-org.brum.beds.ac.uk
S Chopra, J Singh, H Kaur, N Singh, N Kaur - Sensors and Actuators B …, 2015 - Elsevier
A novel chemosensor based on metal complex of fluorescent organic nanoparticles (FONs) of new receptor (1) with ferric ions has been developed through simple synthetic procedure. …
GI Podzigun, NG Pashkurov, VS Reznik… - Bulletin of the Academy …, 1980 - Springer
Conclusions 1. The acylation of 4,6-diamino-2-mercaptopyrimidine with carboxylic acid chlorides in the presence of an organic base proceeds at all of the nucleophilic centers: the S …
AS Mikhailov, NG Pashkurov, VS Reznik - Russian journal of general …, 1997 - elibrary.ru
Number of citations: 2 elibrary.ru

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